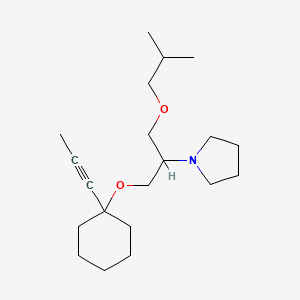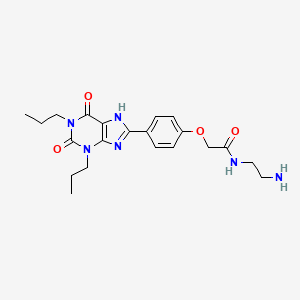
Dopropidil
Übersicht
Beschreibung
Dopropidil ist ein neuartiger Kalziumregulator gegen Angina pectoris, der in verschiedenen vorhergesagten Tiermodellen eine intrazelluläre Kalziumantagonistenaktivität und antiischämische Wirkungen zeigt . Es ist bekannt für seine Fähigkeit, Kalziumionenkanäle zu modulieren, was es zu einer wertvollen Verbindung in der kardiovaskulären Forschung und Therapie macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der mehrere Schlüsselreagenzien und -bedingungen umfasst. Ein gängiger Syntheseweg umfasst die folgenden Schritte :
Ausgangsmaterialien: 1-Pyrrolidinyl-2-chlor-3-isobutoxypropan und 1-Propinylcyclohexanol.
Reaktionsbedingungen: Die Reaktion wird in Gegenwart von Natriumhydroxid, Wasser und Benzyltrimethylammoniumchlorid durchgeführt.
Verfahren: Die Ausgangsmaterialien werden unter Rühren schrittweise in einen Reaktor gegeben. Die Mischung wird dann vier Stunden lang unter Rückfluss erhitzt. Nach dem Abkühlen wird das Produkt mit Ether extrahiert, filtriert, dekantiert und mit Wasser gewaschen. Die Etherphase wird über Natriumsulfat getrocknet und eingedampft.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound beinhalten typischerweise die Hochskalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung einer konsistenten Qualitätskontrolle, um this compound in großen Mengen für Forschungs- und therapeutische Anwendungen zu produzieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die chemische Struktur von this compound zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Dopropidilverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Kalziumionen-Modulator in verschiedenen chemischen Studien eingesetzt.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und Therapeutika verwendet, die auf Kalziumionenkanäle abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es spannungsgesteuerte Kalziumkanäle blockiert, wodurch der Kalziumeinstrom in die Zellen verringert wird. Diese Wirkung führt zu einer Abnahme des intrazellulären Kalziumspiegels, was bei der Linderung von Erkrankungen wie Angina pectoris und Ischämie hilft . Die molekularen Zielstrukturen von this compound umfassen spannungsgesteuerte Kalziumkanäle, und sein Mechanismus beinhaltet die Modulation des Kalziumionenflusses, um therapeutische Wirkungen zu erzielen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dopropidil can be synthesized through a multi-step process involving several key reagents and conditions. One common synthetic route involves the following steps :
Starting Materials: 1-pyrrolidinyl-2-chloro-3-isobutoxypropane and 1-propynyl cyclohexanol.
Reaction Conditions: The reaction is carried out in the presence of sodium hydroxide, water, and benzyl triethylammonium chloride.
Procedure: The starting materials are gradually introduced into a reactor while stirring. The mixture is then refluxed for four hours. After cooling, the product is extracted with ether, filtered, decanted, and washed with water. The ether phase is dried over sodium sulfate and evaporated.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce this compound in bulk quantities for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dopropidil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of this compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Dopropidil has a wide range of scientific research applications, including:
Wirkmechanismus
Dopropidil exerts its effects by blocking voltage-gated calcium channels, thereby reducing calcium influx into cells. This action leads to a decrease in intracellular calcium levels, which helps in alleviating conditions such as angina pectoris and ischemia . The molecular targets of this compound include voltage-gated calcium channels, and its mechanism involves modulating calcium ion flow to achieve therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bepridil: Ein weiterer Kalziumkanalblocker mit ähnlichen vasorelaxierenden Eigenschaften.
Verapamil: Ein bekannter Kalziumkanalblocker, der in der kardiovaskulären Therapie eingesetzt wird.
Nifedipin: Ein Kalziumkanalblocker mit starken vasodilatierenden Wirkungen.
Diltiazem: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.
Einzigartigkeit von Dopropidil
This compound ist einzigartig in seiner spezifischen intrazellulären Kalziumantagonistenaktivität und seiner Fähigkeit, ischämische Störungen in verschiedenen Tiermodellen zu reduzieren . Im Gegensatz zu einigen anderen Kalziumkanalblockern hat this compound ein distinctes Profil in Bezug auf seine antiischämischen und antianginalen Wirkungen gezeigt, was es zu einer wertvollen Verbindung für die weitere Forschung und therapeutische Entwicklung macht .
Eigenschaften
IUPAC Name |
1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-4-10-20(11-6-5-7-12-20)23-17-19(16-22-15-18(2)3)21-13-8-9-14-21/h18-19H,5-9,11-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWYAUFKJXWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117241-47-1 (hydrochloride) | |
| Record name | Dopropidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30868539 | |
| Record name | 1-[1-(2-Methylpropoxy)-3-{[1-(prop-1-yn-1-yl)cyclohexyl]oxy}propan-2-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79700-61-1 | |
| Record name | Dopropidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOPROPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XQ7N7ZRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















